1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid
Overview
Description
The compound “1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The piperidine ring is substituted with a carboxylic acid group at the 4-position and a sulfonyl group at the 1-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the six-membered piperidine ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The sulfonyl group attached to the piperidine ring would likely contribute to the compound’s polarity and could impact its solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The sulfonyl group might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the carboxylic acid and the sulfonyl group would likely make the compound polar and could affect its solubility in different solvents .Scientific Research Applications
Applications in Anticancer Research
A study synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole to evaluate them as anticancer agents. The synthesis involved multiple steps, starting from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate and leading to various propanamide compounds. The resulting compounds showed promising anticancer activities, with certain derivatives demonstrating strong potential as anticancer agents compared to the reference drug doxorubicin, indicating their significance in anticancer research (Rehman et al., 2018).
Role in Medicinal Chemistry
Another study highlighted the importance of the sulfonyl hydrazone scaffold and piperidine rings in medicinal chemistry. The research synthesized two novel series of sulfonyl hydrazone with piperidine derivatives and evaluated their antioxidant and anticholinesterase activities. The compounds exhibited significant biological activities, showcasing the potential of sulfonyl hydrazones with piperidine derivatives in therapeutic applications (Karaman et al., 2016).
properties
IUPAC Name |
1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-4-2-3-5-13(11)10-20(18,19)15-8-6-12(7-9-15)14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQMRUUXAWZSDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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